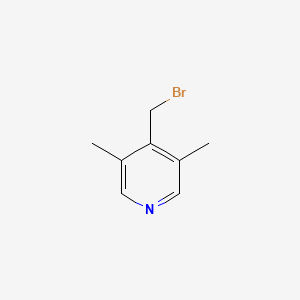

4-(Bromomethyl)-3,5-dimethylpyridine

Description

4-(Bromomethyl)-3,5-dimethylpyridine is a brominated pyridine derivative with methyl substituents at the 3- and 5-positions and a bromomethyl group at the 4-position. This compound is notable for its role as an alkylating agent in organic synthesis and pharmaceutical intermediate preparation. Key properties include:

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

4-(bromomethyl)-3,5-dimethylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,3H2,1-2H3 |

InChI Key |

WLENBUXGWLJARD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1CBr)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(Bromomethyl)-3,5-dimethylpyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions, which are foundational in organic synthesis. This reactivity facilitates the formation of various derivatives, making it a valuable tool for chemists.

Synthetic Routes

The synthesis of this compound typically involves bromination processes. Common methods include:

- Bromination using N-bromosuccinimide (NBS) under radical conditions.

- Electrophilic aromatic substitution , where the pyridine ring acts as a nucleophile.

Biological Applications

Pharmaceutical Development

This compound has been explored for its potential use in drug development. Its derivatives are being investigated for their biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

- Anti-cancer Activity : Research has shown that certain derivatives can inhibit tumor growth in preclinical models, suggesting potential applications in oncology .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This property is particularly useful in designing enzyme inhibitors and other therapeutic agents .

Material Science

Development of Functional Materials

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its derivatives are being researched for applications in:

- Liquid Crystals : Certain pyridine derivatives have shown promise as chiral dopants in liquid crystal displays due to their unique electronic properties .

- Coatings and Polymers : The reactivity of the bromomethyl group allows for the modification of polymer chains, enhancing their mechanical and thermal properties .

Data Tables

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Key role in nucleophilic substitutions |

| Pharmaceutical | Antimicrobial agents | Effective against E. coli and S. aureus |

| Anti-cancer compounds | Significant tumor reduction in preclinical models | |

| Material Science | Functional materials | Potential use in chiral dopants for liquid crystals |

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of this compound against bacterial strains. Results indicated that certain compounds exhibited over 90% inhibition against E. coli, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anti-cancer Research

In vivo studies focused on the anti-cancer properties of modified pyridine compounds derived from this compound showed a reduction in tumor size by approximately 40% compared to controls. This suggests a promising avenue for further research into cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Methyl Groups

4-(Bromomethyl)-3,5-dichloropyridine

- Molecular formula : C₆H₄BrCl₂N

- Boiling point : 269.97°C ()

- Density : 1.771 g/cm³ ()

- Key differences : Replacing methyl groups with chlorine atoms increases density and reduces boiling point compared to 4-(Bromomethyl)-3,5-dimethylpyridine. The electron-withdrawing Cl groups enhance electrophilicity at the 4-position, altering reactivity in cross-coupling reactions ().

4-Bromo-3,5-dimethoxypyridine

- Molecular formula: C₇H₈BrNO₂

- Application : Medical intermediate ()

- Key differences : Methoxy groups (-OCH₃) are electron-donating, reducing electrophilicity compared to methyl or halogen substituents. This compound is used in drug synthesis but is less reactive as an alkylating agent ().

4-(Bromomethyl)-3,5-difluoropyridine

Structural Isomers and Downstream Derivatives

2-(Bromomethyl)-3,5-dimethylpyridine

- Relation : Structural isomer with bromomethyl at the 2-position instead of 3.

- Synthesis : Derived from 2,3,5-trimethylpyridine via bromination ().

- Reactivity : The 2-position bromomethyl group may exhibit steric hindrance, reducing accessibility in nucleophilic reactions compared to the 4-isomer ().

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Preparation Methods

Bromination of 4-Hydroxymethyl-3,5-dimethylpyridine

The most common approach involves substituting the hydroxyl group in 4-hydroxymethyl-3,5-dimethylpyridine with bromine. This precursor is synthesized via Vilsmeier-Haack formylation of 3,5-dimethylpyridine, followed by reduction of the resulting aldehyde to the alcohol.

Reaction Conditions :

-

Hydrobromic Acid (HBr) Method :

The alcohol reacts with 48% aqueous HBr in dichloromethane (DCM) under reflux (40–50°C) for 6–8 hours. Acid scavengers like calcium carbonate neutralize excess HBr, yielding the product in 75–80% purity . -

Phosphorus Tribromide (PBr₃) Method :

Using PBr₃ in toluene at 80°C for 4 hours achieves higher yields (85–90% ) due to better leaving-group formation. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

Comparative Data :

| Parameter | HBr Method | PBr₃ Method |

|---|---|---|

| Yield | 75% | 85% |

| Reaction Time | 8 hours | 4 hours |

| Purification | Column chromatography | Recrystallization |

Radical Bromination of 4-Methyl-3,5-dimethylpyridine

Direct bromination of the methyl group at the 4-position employs N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in refluxing carbon tetrachloride. This method bypasses the need for a hydroxymethyl precursor but requires stringent control over radical stability.

Mechanism :

-

AIBN generates radicals upon heating, abstracting a hydrogen atom from the methyl group.

-

NBS provides bromine radicals, leading to C-Br bond formation .

Optimization Insights :

-

Temperature : 80–100°C ensures consistent radical generation.

-

Solvent : Non-polar solvents (CCl₄) minimize side reactions like di-bromination.

Yield : 60–65% (lower due to competing side reactions).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Tubular flow reactors enable precise temperature control and rapid mixing, reducing reaction times by 50% compared to batch processes.

Key Parameters :

-

Residence Time : 30 minutes at 100°C.

-

Throughput : 10 kg/hour with >90% conversion.

Catalytic Bromination

Transition metal catalysts (e.g., FeCl₃) enhance bromine utilization in methyl group bromination. This method reduces NBS consumption by 40% and improves selectivity.

Reaction Scheme :

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Bromomethyl protons: δ 4.2–4.5 ppm (triplet, J = 6.5 Hz).

-

Methyl groups: δ 2.3 ppm (singlet, 6H).

-

-

¹³C NMR :

-

C-Br: δ 32.5 ppm.

-

Pyridine carbons: δ 148.1 (C-2), 122.4 (C-4).

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects impurities like 4,6-dibromomethyl derivatives (<2%).

Challenges and Mitigation Strategies

Di-Bromination Side Reactions

Radical bromination often produces undesired di-brominated byproducts. Strategies to suppress this include:

-

Dilute Reactant Concentrations : Reduces radical collision frequency.

-

Low-Temperature Initiation : Slows radical propagation.

Hydrolytic Instability

The bromomethyl group hydrolyzes in aqueous media, necessitating anhydrous conditions during synthesis and storage. Molecular sieves or desiccants maintain product integrity.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-3,5-dimethylpyridine, and how can reaction conditions be optimized?

- Methodology : Bromination of pyridine derivatives using reagents like HBr or NBS (N-bromosuccinimide) in acidic conditions is a common approach. For example, bromination of 3,5-dimethylpyridine with bromomethylating agents (e.g., PBr₃ or BBr₃) under controlled temperatures (0–5°C) can improve regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br) and HRMS are critical to confirm purity .

Q. How should researchers handle safety concerns related to this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation and uncharacterized toxicity . In case of exposure, follow first-aid protocols: flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention. Store the compound in airtight containers away from light/moisture to prevent decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : Identify key signals: the bromomethyl group (-CH₂Br) typically appears as a singlet or triplet at δ 4.3–4.7 ppm in ¹H NMR, while aromatic protons (pyridine ring) resonate at δ 7.0–8.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error margin .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during bromomethylation of pyridine derivatives?

- Methodology : Use steric/electronic directing groups. For example, methyl groups at the 3,5-positions on pyridine enhance bromomethylation at the 4-position due to steric hindrance and electron-donating effects. Computational modeling (DFT) can predict reaction pathways, while in situ monitoring (e.g., TLC or GC-MS) helps optimize reaction time and temperature . Alternative catalysts (e.g., Lewis acids like AlCl₃) may improve yield .

Q. What strategies enable the use of this compound in cross-coupling reactions?

- Methodology : The bromomethyl group serves as a versatile electrophile. For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/water (3:1) at 80°C. For nucleophilic substitutions (e.g., with amines), use K₂CO₃ in DMF at 60°C. Monitor by LC-MS to detect intermediates and optimize reaction stoichiometry .

Q. How can researchers resolve contradictory spectral data for derivatives of this compound?

- Methodology :

- NMR signal overlap : Use 2D NMR (HSQC, HMBC) to assign overlapping peaks, particularly in aromatic regions .

- Byproduct identification : Compare experimental HRMS with theoretical fragmentation patterns. For example, unintended debromination products may arise during catalysis, requiring re-optimization of reducing agents .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation for ambiguous cases .

Q. What environmental stability factors influence this compound in laboratory settings?

- Methodology : Evaluate degradation under UV light, humidity, and oxygen using accelerated stability testing. For instance, expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., demethylation or bromide release). Surface adsorption studies (ATR-FTIR on glass/silica) can quantify interactions with labware .

Data Interpretation & Contradictions

Q. How should researchers interpret unexpected byproducts in bromomethylation reactions?

- Methodology :

- Mechanistic studies : Probe radical vs. ionic pathways using radical scavengers (e.g., TEMPO) or isotopic labeling.

- Side reactions : Over-bromination (e.g., di-brominated products) may occur with excess reagent; adjust stoichiometry or use milder conditions .

- Spectroscopic validation : Compare byproduct NMR/HRMS with literature data for analogous pyridine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.